molecular formula C14H22F2N2 B4963923 N-(2,5-difluorobenzyl)-N',N'-diethyl-N-methyl-1,2-ethanediamine

N-(2,5-difluorobenzyl)-N',N'-diethyl-N-methyl-1,2-ethanediamine

Cat. No. B4963923
M. Wt: 256.33 g/mol
InChI Key: XRSKGLZEMKPERO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-difluorobenzyl)-N',N'-diethyl-N-methyl-1,2-ethanediamine, also known as DFB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DFB is a chiral compound with two enantiomers, which have different biological and pharmacological properties.

Mechanism of Action

The mechanism of action of N-(2,5-difluorobenzyl)-N',N'-diethyl-N-methyl-1,2-ethanediamine is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In cancer cells, N-(2,5-difluorobenzyl)-N',N'-diethyl-N-methyl-1,2-ethanediamine has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. In Alzheimer's disease and Parkinson's disease, N-(2,5-difluorobenzyl)-N',N'-diethyl-N-methyl-1,2-ethanediamine has been shown to inhibit the aggregation of amyloid beta and alpha-synuclein proteins, respectively.
Biochemical and Physiological Effects
N-(2,5-difluorobenzyl)-N',N'-diethyl-N-methyl-1,2-ethanediamine has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(2,5-difluorobenzyl)-N',N'-diethyl-N-methyl-1,2-ethanediamine has been shown to induce cell cycle arrest and apoptosis, which are mechanisms of cell death. In Alzheimer's disease and Parkinson's disease, N-(2,5-difluorobenzyl)-N',N'-diethyl-N-methyl-1,2-ethanediamine has been shown to reduce the formation of toxic protein aggregates and improve cognitive and motor function in animal models.

Advantages and Limitations for Lab Experiments

N-(2,5-difluorobenzyl)-N',N'-diethyl-N-methyl-1,2-ethanediamine has several advantages for use in lab experiments, including its high purity, stability, and chiral selectivity. However, N-(2,5-difluorobenzyl)-N',N'-diethyl-N-methyl-1,2-ethanediamine also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on N-(2,5-difluorobenzyl)-N',N'-diethyl-N-methyl-1,2-ethanediamine, including the development of more efficient synthesis methods, the investigation of its potential applications in other fields, and the optimization of its pharmacological properties for use as a drug candidate. Additionally, further studies are needed to fully understand the mechanism of action of N-(2,5-difluorobenzyl)-N',N'-diethyl-N-methyl-1,2-ethanediamine and its effects on the body.

Synthesis Methods

N-(2,5-difluorobenzyl)-N',N'-diethyl-N-methyl-1,2-ethanediamine can be synthesized by reacting 2,5-difluorobenzyl chloride with N,N-diethyl-N-methyl-1,2-ethanediamine in the presence of a base such as sodium hydroxide. The reaction yields a mixture of two enantiomers, which can be separated by chiral chromatography.

Scientific Research Applications

N-(2,5-difluorobenzyl)-N',N'-diethyl-N-methyl-1,2-ethanediamine has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, N-(2,5-difluorobenzyl)-N',N'-diethyl-N-methyl-1,2-ethanediamine has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In materials science, N-(2,5-difluorobenzyl)-N',N'-diethyl-N-methyl-1,2-ethanediamine has been used as a building block for the synthesis of novel materials with unique properties. In analytical chemistry, N-(2,5-difluorobenzyl)-N',N'-diethyl-N-methyl-1,2-ethanediamine has been used as a chiral derivatizing agent for the analysis of enantiomers in complex mixtures.

properties

IUPAC Name

N-[(2,5-difluorophenyl)methyl]-N',N'-diethyl-N-methylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22F2N2/c1-4-18(5-2)9-8-17(3)11-12-10-13(15)6-7-14(12)16/h6-7,10H,4-5,8-9,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRSKGLZEMKPERO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C)CC1=C(C=CC(=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2,5-difluorophenyl)methyl]-N',N'-diethyl-N-methylethane-1,2-diamine

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